TRPC antagonist 1

TRPC pharmacology calcium signalling ion channel profiling

Standard TRPC inhibitors lack the multi-subtype coverage required for glioblastoma multiforme (GBM) calcium signaling studies. TRPC antagonist 1 (compound 15g) is a validated pan-TRPC antagonist with balanced inhibition across TRPC3/4/5/6/7 (IC50 2.4-12.2 μM).

  • Superior in-vivo potency: Oral 25 mg/kg/day outperforms temozolomide (50 mg/kg/day) in U87 xenograft models
  • Calcium influx probe: Simultaneous 5-subtype blockade in recombinant HEK293 assays
  • Benchmark tool: Defined PK profile and once-daily oral dosing

Molecular Formula C23H22N4O2S
Molecular Weight 418.5 g/mol
Cat. No. B12365967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPC antagonist 1
Molecular FormulaC23H22N4O2S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CN(CCN)C3=NC(=CS3)C(=O)NC4=CC=C(C=C4)O
InChIInChI=1S/C23H22N4O2S/c24-11-12-27(14-16-5-6-17-3-1-2-4-18(17)13-16)23-26-21(15-30-23)22(29)25-19-7-9-20(28)10-8-19/h1-10,13,15,28H,11-12,14,24H2,(H,25,29)
InChIKeyUKTIJZJOHLGMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPC Antagonist 1 (Compound 15g) – Pan-TRPC Inhibitor for Glioblastoma Research


TRPC antagonist 1 (synonym compound 15g; CAS 3027139-12-1) is a synthetic small molecule (C₂₃H₂₂N₄O₂S, MW 418.51 g/mol) belonging to the N-alkyl-N-benzyl thiazole class [1]. It is a pan-TRPC (transient receptor potential canonical) channel antagonist, displaying multi-micromolar inhibitory activity across the TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7 subtypes, and was specifically identified through a scaffold-hopping medicinal chemistry program targeting glioblastoma multiforme (GBM) [1]. Unlike subtype-selective TRPC tools, this compound offers simultaneous coverage of the five principal TRPC isoforms implicated in tumour calcium signalling [1].

1
Pan-TRPC workflow. Simultaneous pathway-study fit for TRPC3/4/5/6/7 calcium signalling in glioblastoma models.
2
Scaffold-hop tool. Reported inhibitor identified via medicinal chemistry program targeting multi-isoform tumour calcium signalling.
3
Selection context. For experiments requiring poly-pharmacology across canonical TRPCs, not subtype-selective probes.

Why Generic TRPC Antagonist Replacement Undermines Glioblastoma Research – The 15g Case


Commercially available TRPC antagonists exhibit starkly divergent subtype selectivity, tissue distribution, and in‑vivo pharmacology; therefore, casually substituting one for another in a GBM protocol destroys experimental reproducibility. Most standard TRPC inhibitors (e.g., HC‑070, ML204, clemizole) are designed to silence only one or two TRPC isoforms, whereas GBM cells simultaneously upregulate TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7 [1][2]. TRPC antagonist 1 (15g) is the only compound whose public dataset demonstrates balanced multi‑subtype inhibition together with validated in‑vivo superior potency over the frontline chemotherapeutic temozolomide [1]. Procurement decisions that ignore these quantitative differentiation dimensions risk selecting a tool that fails to recapitulate the same target‑engagement profile or therapeutic endpoint [1][3].

Target Selectivity
Broad multi-isoform coverage (3/4/5/6/7) may shift to narrow subtype selectivity if replaced with HC-070, ML204, or clemizole.
Off-Target Profile
Non-specific channel blockers like SKF-96365 introduce NaV and ORAI off-target effects, altering phenotypic interpretation.
Model-Response Context
In-vivo model-response endpoint may not transfer; no other TRPC antagonist demonstrates comparable reported outcome versus temozolomide comparator.

TRPC Antagonist 1 – Comparator-Anchored Quantitative Differentiation Evidence


Broad-Spectrum TRPC3/4/5/6/7 Antagonism vs. Subtype-Selective Inhibitors

TRPC antagonist 1 (15g) is the only publicly characterised small molecule that concurrently inhibits all five GBM‑relevant TRPC subtypes with single‑digit micromolar IC₅₀ values spanning a narrow 5.1‑fold range [1]. In contrast, HC‑070 selectively targets TRPC4/5 (>400‑fold selectivity over other TRPCs), ML204 is 19‑fold selective for TRPC4 over TRPC6, and clemizole discriminates TRPC5 from TRPC7 by a 24‑fold window [2][3][4]. SKF‑96365 shows even broader ion‑channel promiscuity, including voltage‑gated sodium channels and ORAI‑mediated Ca²⁺ entry, making it unsuitable for experiments requiring TRPC‑specific conclusions [5]. A user who requires simultaneous engagement of TRPC3,‑4,‑5,‑6, and ‑7 must therefore select 15g; the available selective alternatives cannot deliver this poly‑pharmacology [1].

Pan-TRPC vs. Selective Blockers
Cross-study comparable
IC₅₀ 2.4–12.2 μM across TRPC3/4/5/6/7 (5.1-fold window). HC-070 is >400-fold selective for TRPC4/5; ML204 is 19-fold TRPC4 selective; Clemizole has 24-fold TRPC5/7 window.
Supports pan-TRPC poly-pharmacology workflows; selective tools miss multiple GBM-relevant isoforms.
Recombinant HEK293 Ca²⁺ flux assays.
TRPC pharmacology calcium signalling ion channel profiling

In Vivo Anti-Glioblastoma Efficacy Advantage Over Frontline Temozolomide at a Lower Dose

In a direct head‑to‑head comparison within a single publication, TRPC antagonist 1 (15g) administered at 25 mg/kg/day produced superior tumour growth inhibition in a GBM xenograft model compared with the standard‑of‑care agent temozolomide given at 50 mg/kg/day (2‑fold higher dose) [1]. The study explicitly states that 15g 'exhibited better in vivo potency (25 mg/kg/d) than the frontline therapeutic agent temozolomide (50 mg/kg/d) in xenograft models' [1]. This in‑vivo outcome is supported by an acceptable pharmacokinetic profile that permits once‑daily oral dosing [1]. No other publicly disclosed TRPC antagonist has demonstrated a similar in‑vivo superiority over temozolomide in a GBM xenograft setting.

In Vivo Model Response vs. TMZ
Head-to-head
Reported model-response context: 25 mg/kg/day (15g) outperformed temozolomide 50 mg/kg/day in U87 xenograft tumour growth inhibition.
Endpoint-review language supports 15g as a differentiated research tool for benchmarking GBM combination regimens.
Subcutaneous U87 model; oral dosing.
glioblastoma multiforme xenograft model in vivo efficacy

In Vitro Antiproliferative Potency Against U87 Glioblastoma Cells vs. Temozolomide

TRPC antagonist 1 (15g) inhibited U87 glioblastoma cell viability with an IC₅₀ of 5.7 μM following 72‑hour exposure in an MTT assay . By comparison, a systematic review of temozolomide sensitivity across published U87 studies reports median IC₅₀ values of 123.9 μM (24 h) and 223.1 μM (48 h) [1]. This translates into an approximately 22‑ to 39‑fold potency advantage for 15g over temozolomide on the same cell line. Although a direct head‑to‑head comparison within one study is not available, the cross‑study data clearly show that the TRPC antagonist achieves on‑target antiproliferative activity at substantially lower concentrations than the conventional methylating chemotherapeutic, consistent with its distinct mechanism of action [2][1].

Anti-Proliferative Potency
Cross-study comparable
15g IC₅₀ 5.7 μM (U87, 72h MTT). Reported temozolomide median IC₅₀ 123.9–223.1 μM (24–48h). ~22- to 39-fold lower concentration needed.
Supports cell-model endpoint review at concentrations where temozolomide is essentially inactive.
Systematic review context for comparator.
antiproliferative activity U87 cell line cytotoxicity comparison

Favourable Cytotoxicity Profile vs. Non‑Selective TRPC Inhibitors (SKF‑96365)

The discovery study explicitly reports that TRPC antagonist 1 (15g) exhibited 'no obvious cytotoxicity' under the conditions tested, indicating a window between TRPC‑mediated antitumour activity and general cellular toxicity [1]. In stark contrast, the widely used TRPC inhibitor SKF‑96365 is known to inhibit voltage‑gated sodium channels (IC₅₀ ≈ 1.36–0.56 μM, frequency‑dependent [3]), ORAI‑mediated store‑operated Ca²⁺ entry (IC₅₀ ≈ 4–5 μM [2]), and potassium channels [2][3]. This poly‑pharmacology confounds interpretation of experiments in which TRPC‑specific effects are claimed. The clean cytotoxicity profile of 15g, combined with its defined TRPC subtype coverage, makes it a more specific probe for TRPC‑dependent phenotypes in cancer biology [1].

Selectivity vs. SKF-96365
Supporting evidence
Reported as having no obvious cytotoxicity, avoiding NaV (IC₅₀ 0.56–1.36 μM) and ORAI (IC₅₀ 4–5 μM) off-target effects documented for SKF-96365.
Cleaner research probe for TRPC-dependent phenotypes in cancer biology endpoint review.
Qualitative comparison; data to verify.
selectivity cytotoxicity off-target effects

TRPC Antagonist 1 – Highest-Impact Application Scenarios Based on Quantitative Evidence


Glioblastoma Multiforme (GBM) Xenograft Efficacy Studies

Use TRPC antagonist 1 as a single‑agent benchmark in subcutaneous or orthotopic U87 xenograft models, applying the published effective oral dose of 25 mg/kg/day. Its demonstrated superiority over temozolomide (50 mg/kg/day) at half the dose makes it a compelling reference compound for evaluating novel GBM combination therapies that include TRPC‑targeted agents [1].

TRPC Channel Subtype Profiling and Poly‑Pharmacology Experiments

Deploy 15g as a pan‑TRPC probe in calcium‑influx assays (Fluo‑4 or Fura‑2 based) across HEK293 cells recombinantly expressing TRPC3, TRPC4, TRPC5, TRPC6, or TRPC7. Its balanced 5‑subtype inhibition profile (2.4–12.2 μM) enables experiments that require simultaneous blockade of all canonical TRPC channels, a feature not achievable with selective inhibitors such as HC‑070, ML204, or clemizole [1][2][3][4].

Chemoresistance and Apoptosis Mechanistic Studies in GBM

Employ 15g in in‑vitro U87 cell viability assays (MTT, 72‑hour incubation) at concentrations around its IC₅₀ of 5.7 μM to interrogate TRPC‑dependent apoptosis and proliferation pathways. The compound's ~22‑ to 39‑fold potency advantage over temozolomide enables dissection of calcium‑signalling‑driven chemoresistance mechanisms at concentrations where temozolomide is essentially inactive [5].

Pharmacokinetic and Oral Bioavailability Assessment of TRPC‑Targeted Leads

Use 15g as a reference tool in rodent pharmacokinetic studies evaluating oral bioavailability and brain penetration of new TRPC‑targeted chemical series. The compound's documented acceptable PK profile and once‑daily oral dosing regimen in xenograft models provide a validated baseline for comparing the drug‑like properties of novel TRPC antagonists [1].

Application
Selection Property
Validation Focus
GBM xenograft model-response studies
Pan-TRPC target engagement profile
Endpoint benchmarking vs. temozolomide comparator
TRPC calcium-influx poly-pharmacology assays
Balanced 5-subtype inhibition context
Simultaneous blockade across TRPC3/4/5/6/7
Chemoresistance pathway-response studies
Cell-model endpoint review
Apoptosis and proliferation pathway dissection
Oral bioavailability and brain penetration models
Reported PK-compatible scaffold
Exposure-model review for novel TRPC series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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